1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- is a heterocyclic compound that features both indene and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 1H-indene-1,3-dione with 3-methyl-2-benzothiazolinone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: Shares the indene moiety but lacks the benzothiazole ring.
2-Benzothiazolinone: Contains the benzothiazole ring but lacks the indene moiety.
3-Methyl-2-benzothiazolinone: Similar to 2-benzothiazolinone but with a methyl group.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- is unique due to the combination of indene and benzothiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
55922-69-5 |
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Molecular Formula |
C17H11NO2S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(3-methyl-1,3-benzothiazol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H11NO2S/c1-18-12-8-4-5-9-13(12)21-17(18)14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9H,1H3 |
InChI Key |
CJJZPFYTFRLJEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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